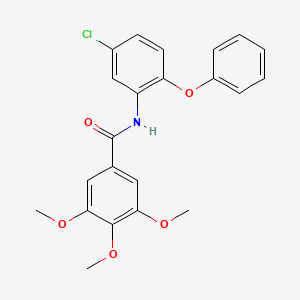![molecular formula C23H24N2O5 B4172246 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide
描述
The compound “2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole .科学研究应用
Photoactive Cellulose Derivatives
Chromene-based propanamide: can be used to modify cellulose, a biopolymer. Researchers have synthesized water-soluble photoactive cellulose derivatives by esterifying cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . Subsequent modification with (3-carboxypropyl)trimethylammonium chloride yields polyelectrolytes decorated with photochemically active chromene moieties. These derivatives find applications in smart materials due to their light-triggered properties .
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The compound has been evaluated for its inhibitory activity against AChE and BuChE in rat brain homogenate and plasma. Such inhibition is relevant in the context of neurodegenerative diseases and cognitive function. Notably, compound 4d demonstrated potent activity .
Fluorescent Substrates for Bacterial Enzyme Detection
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: , a natural derivative of chromene, serves as a precursor for switchable fluorescent substrates. These substrates are employed in bacterial enzyme detection assays, contributing to diagnostic and research applications .
Synthesis of New Coumarin Derivatives
Researchers have synthesized novel coumarin derivatives by reacting 7-amino-4-methylcoumarin with various organic halides. These derivatives, including (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins , exhibit antimicrobial properties and may find applications in drug development .
未来方向
The future directions for research on this compound could include further exploration of its biological activities, as well as its potential applications in the design of smart materials . The photochemistry observed in similar compounds may be used to control the properties of new polysaccharide derivatives .
作用机制
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been found to exhibit significant inhibitory activity against bacterial strains .
Mode of Action
Coumarin derivatives are known to inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication. By inhibiting this enzyme, these compounds prevent bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth.
Biochemical Pathways
Given the known antimicrobial activity of coumarin derivatives , it can be inferred that the compound likely interacts with the DNA replication pathway in bacteria, specifically by inhibiting the DNA gyrase enzyme.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This makes the compound a potential candidate for antimicrobial applications.
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-13-22(26)30-21-14-19(7-8-20(15)21)29-16(2)23(27)24-17-3-5-18(6-4-17)25-9-11-28-12-10-25/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLBDSKFCHGAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172165.png)
![N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4172170.png)
![2-[4-allyl-5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B4172178.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B4172179.png)

amino]benzamide](/img/structure/B4172205.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4172217.png)

![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172232.png)
![ethyl N-[(cyclohexylamino)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4172239.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N,3-diphenylpropanamide](/img/structure/B4172264.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4172271.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide dihydrochloride](/img/structure/B4172275.png)
